11,12-Dihydro Altrenogest
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Overview
Description
11,12-Dehydro Altrenogest is a synthetic steroidal progestin derived from altrenogest. It is primarily used in veterinary medicine to regulate the estrous cycle in animals such as horses and pigs. This compound is known for its potent progestogenic activity, which makes it effective in synchronizing estrus and maintaining pregnancy in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dehydro Altrenogest typically involves several steps. One common method starts with methyldienedione, which reacts with ethanediol or methanol in the presence of an acidic catalyst to form an intermediate compound. This intermediate then undergoes a reaction with allylmagnesium bromide to produce another intermediate. Finally, this intermediate is treated with dichlorodicyanobenzoquinone (DDQ) to yield 11,12-Dehydro Altrenogest .
Industrial Production Methods
Industrial production of 11,12-Dehydro Altrenogest follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
11,12-Dehydro Altrenogest undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like DDQ.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like allylmagnesium bromide.
Common Reagents and Conditions
Oxidizing Agents: Dichlorodicyanobenzoquinone (DDQ)
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Allylmagnesium bromide
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of 11,12-Dehydro Altrenogest .
Scientific Research Applications
11,12-Dehydro Altrenogest has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 11,12-Dehydro Altrenogest involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. This suppression leads to a decrease in the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation. The compound binds to specific progesterone receptors, exerting its progestogenic effects .
Comparison with Similar Compounds
Similar Compounds
Altrenogest: The parent compound of 11,12-Dehydro Altrenogest, used for similar veterinary applications.
Norethisterone: Another synthetic progestin with similar progestogenic activity.
Metribolone: A potent anabolic-androgenic steroid with progestogenic activity.
Uniqueness
11,12-Dehydro Altrenogest is unique due to its specific structural modifications, which enhance its progestogenic activity while minimizing androgenic effects. This makes it particularly effective in veterinary applications for regulating the estrous cycle and maintaining pregnancy without causing significant side effects .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,13,18-19,23H,1,4-12H2,2H3/t18-,19+,20+,21+/m1/s1 |
InChI Key |
LBMSACRATXETPF-ANULTFPQSA-N |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origin of Product |
United States |
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